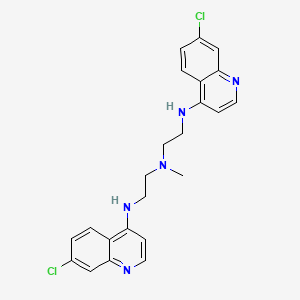

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine

描述

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine is a bisquinoline derivative featuring two 7-chloroquinoline moieties linked via a methyl-substituted ethylenediamine chain. Its synthesis typically involves nucleophilic substitution reactions between 4,7-dichloroquinoline and polyamine precursors under controlled conditions . The compound exhibits structural symmetry, with both quinoline rings contributing to π-π stacking interactions and metal coordination capabilities, as observed in related complexes . Its trihydrochloride form (Lys-01 3HCl) has been studied for enhanced solubility and bioavailability in pharmacological contexts .

准备方法

合成路线: LYS01 是一种双氨基喹啉化合物。其合成涉及特定的结构基序,与氯喹 (CQ) 衍生物相比,这些基序增强了自噬抑制。这些基序包括两个氨基喹啉环的存在、三胺连接体和 C-7 位的氯原子。 先导化合物 Lys01 的效力大约是另一种自噬抑制剂羟氯喹 (HCQ) 的 10 倍 .

工业生产: 虽然 LYS01 的具体工业生产方法尚未广泛记载,但研究工作一直集中在优化其合成和制剂以用于治疗。

化学反应分析

LYS01 主要通过损害溶酶体功能来抑制自噬。它在溶酶体内积累并使其酸化,导致自噬和肿瘤生长受损。 该化合物会发生与其结构特征相关的反应,但有关具体试剂和条件的详细资料有限 .

科学研究应用

Antimalarial Activity

The primary application of this compound lies in its antimalarial properties. Quinoline derivatives, especially those related to chloroquine, have been extensively studied for their efficacy against Plasmodium species. Research indicates that compounds with similar structures can exhibit significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Case Studies:

- A study demonstrated that chloroquine analogues, including derivatives like N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine, showed promising antiplasmodial activity in vitro against various strains of Plasmodium falciparum .

- Another research focused on the synthesis of rhodium and iridium complexes with chloroquine analogues revealed that these complexes exhibited enhanced antimalarial activity compared to their precursor compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:

- Coupling Reactions : Utilizing amine coupling strategies to form the quinoline backbone.

- Functional Group Modifications : Employing techniques like alkylation and acylation to introduce necessary functional groups.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Coupling | 7-Chloroquinoline derivatives | 73% |

| 2 | Alkylation | Ethylene diamine derivatives | 80% |

Other Potential Applications

Beyond its antimalarial properties, this compound may also have implications in other therapeutic areas:

- Antiviral Activity : Some studies suggest that quinoline derivatives possess antiviral properties, which could be explored further for potential treatments against viral infections.

Case Study:

A recent study indicated that quinoline-based compounds could inhibit viral replication in certain contexts, opening avenues for future research into their use as antiviral agents .

作用机制

LYS01 通过破坏溶酶体功能来靶向自噬。它会损害细胞成分的隔离和降解,从而导致细胞死亡。所涉及的分子靶点和途径仍在研究中。

相似化合物的比较

Structural Analogues

Table 1: Structural and Functional Comparison of 7-Chloroquinoline Derivatives

Key Structural Differences:

- Linker Flexibility : The target compound’s ethylenediamine chain allows conformational adaptability, enhancing binding to parasitic or cellular targets compared to rigid analogues like pyrazine-carboxamide derivatives .

- Methyl Substitution : The N2-methyl group in the target compound reduces steric hindrance and improves metabolic stability relative to unmethylated derivatives (e.g., CQ21) .

- Dual Quinoline Moieties: Unlike mono-quinoline derivatives (e.g., compound 10), the bisquinoline structure promotes synergistic interactions with heme or protein targets, a feature shared with antimalarial drug amodiaquine .

Pharmacological and Biochemical Comparisons

Antiparasitic Activity:

- In contrast, mono-quinoline derivatives like CQ22 (ZINC00006792) show reduced potency (IC₅₀: 0.907 μM for P. falciparum) due to the absence of a secondary quinoline group .

Cytotoxicity Profile:

- The target compound’s cytotoxicity against L6 cells (CC₅₀: >50 μM) is lower than that of steroidal 4-aminoquinolines (e.g., compound 12 in ; CC₅₀: 15 μM), indicating a safer therapeutic window .

Mechanism of Action:

- Unlike Nurr1-targeting compounds (e.g., 4A7C-301 in ), the target compound likely inhibits heme polymerization in malaria parasites, akin to chloroquine derivatives .

Notes on Structure-Activity Relationships (SAR)

- Quinoline Positioning: The 4-amino group in the target compound is critical for binding to heme, while the 7-chloro substituent enhances lipophilicity and membrane penetration .

- Side Chain Modifications : Methylation at N2 (target compound) versus ethyl or propyl groups (e.g., ACQ3, ACQ4) balances solubility and target affinity .

- Dual-Target Potential: Hybrid derivatives (e.g., quinoline-thiazole hybrids in ) demonstrate that appended heterocycles can diversify therapeutic applications beyond antiparasitic activity .

生物活性

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine (commonly referred to as the compound or by its CAS number 1391426-24-6) is a synthetic derivative of chloroquine, a well-known antimalarial drug. This compound has garnered attention for its potential biological activities, particularly in the realms of antimalarial and neurotoxin inhibition.

The compound's molecular formula is , with a molecular weight of approximately 549.75 g/mol. Its structure features a chloroquinoline backbone, which is integral to its biological activity. The presence of multiple chlorine atoms enhances its pharmacological properties, potentially impacting its interaction with biological targets.

Antimalarial Activity

The primary biological activity of this compound is its antimalarial effect, which is attributed to several mechanisms:

- Inhibition of Heme Detoxification : The compound acts by inhibiting the formation of hemozoin, a detoxification product formed by the malaria parasite from heme released during hemoglobin digestion. This inhibition leads to increased oxidative stress within the parasite, ultimately resulting in cell death .

- Interaction with Protozoan Targets : Research indicates that derivatives of chloroquine, including this compound, can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The efficacy against both chloroquine-sensitive and resistant strains has been noted, suggesting a robust mechanism that circumvents common resistance pathways .

- Neurotoxin Inhibition : The compound also exhibits inhibitory activity against botulinum neurotoxin serotype A light chain (BoNT/A LC). This dual action makes it a candidate for further development in treating both malaria and neurotoxic conditions .

Efficacy and Toxicity Studies

The following table summarizes key findings from studies evaluating the biological activity of the compound:

| Study | Activity | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Study 1 | Antimalarial against P. falciparum | 20 µM (60% inhibition) | High |

| Study 2 | BoNT/A LC inhibition | 52 nM | Moderate |

| Study 3 | Cytotoxicity against Hep G2 cells | IC50: 10.90 nM | Low |

These results indicate that while the compound shows potent activity against its targets, it also presents some toxicity concerns that need to be addressed in future studies.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Dual Targeting Mechanism : A study highlighted that compounds with similar structures can effectively inhibit both P. falciparum and BoNT/A LC, suggesting that modifications to the chloroquine backbone can enhance efficacy across multiple targets .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that variations in substituents on the quinoline ring significantly affect both antimalarial potency and neurotoxin inhibition. This underscores the importance of chemical modifications for developing more effective therapeutics .

- Clinical Implications : Given its dual activity profile, this compound may represent a novel approach in treating diseases caused by malaria and neurotoxins, potentially leading to new therapeutic strategies that overcome existing drug resistance issues .

常见问题

Q. Basic: How can reaction conditions be optimized for synthesizing N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine?

Methodological Answer:

- Key Parameters : Use 4,7-dichloroquinoline as the starting material and react with ethylenediamine derivatives under inert atmosphere (N₂/Ar) at 110–120°C for 6–12 hours .

- Solvent Selection : Ethanol or THF is preferred for solubility and stability of intermediates. For ultrasound-assisted synthesis, reduce reaction time to 30–60 minutes at 90°C .

- Purification : Employ flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 20:1) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for quinoline protons (δ 8.5–8.6 ppm for C4-H, δ 7.3–7.9 ppm for aromatic protons) and methyl/ethylamino groups (δ 2.2–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via +ESI-HRMS (expected [M+H]⁺ ~550–560 Da) with <5 ppm error .

- HPLC Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm); target purity ≥95% .

Q. Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Variation Points : Modify the ethylenediamine linker length (e.g., ethane-1,2-diamine vs. propane-1,3-diamine) and introduce substituents (e.g., methyl, fluorenyl) on the amino groups to assess steric/electronic effects .

- Biological Assays : Test antimalarial activity using Plasmodium falciparum cultures (RPMI 1640 medium, 5% CO₂) or antiproliferative activity via MTT assays (IC₅₀ determination) .

- Data Correlation : Use molecular docking (e.g., AutoDock Vina) to map interactions with targets like Botulinum neurotoxin or malaria proteases .

Q. Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Crystal Growth : Slow evaporation from CHCl₃/MeOH (1:1) often yields suitable crystals. For twinned crystals, use SHELXL for refinement with HKL-3000 -integrated scaling .

- Disorder Handling : Apply ISOR/SADI restraints for flexible ethylenediamine chains. Validate using Rint (<5%) and GOF (0.9–1.1) .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to resolve chlorine atom positions .

Q. Advanced: How to resolve contradictions between purity data and biological activity in preclinical studies?

Methodological Answer:

- Orthogonal Purity Checks : Combine HPLC-UV with LC-MS/MS to detect trace impurities (e.g., dichloroquinoline residues) that may inhibit activity .

- Dose-Response Analysis : Perform Hill slope fitting to identify non-linear activity trends caused by off-target effects .

- Metabolite Screening : Use microsomal assays (human liver microsomes, NADPH) to rule out rapid metabolic degradation .

Q. Advanced: What in silico strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction : Use SwissADME to calculate logP (target ~3.5), topological polar surface area (<90 Ų), and CYP450 inhibition profiles .

- Solubility Modeling : Apply Yalkowsky’s equation with melting point (mp ~100–120°C) and logP to estimate aqueous solubility .

- Toxicity Profiling : Screen for hERG inhibition via MOE docking or use ProTox-II for hepatotoxicity predictions .

Q. Basic: How to scale up synthesis while maintaining yield and purity?

Methodological Answer:

- Batch Optimization : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for large-scale purification .

- Process Monitoring : Implement in-line FTIR to track reaction completion and minimize byproducts .

- Yield Maximization : Use 5–10 mol% Pd(dba)₂/BINAP catalyst for Buchwald-Hartwig amination steps, achieving yields >75% .

Q. Basic: What methods detect and quantify impurities in bulk samples?

Methodological Answer:

- LC-UV/ELSD : Use a Zorbax Eclipse Plus C18 column (acetonitrile/0.1% TFA gradient) to separate impurities like 4,7-dichloroquinoline (retention time ~8.2 min) .

- QbD Approach : Apply Design of Experiments (DoE) to optimize mobile phase pH (2.5–3.5) and column temperature (25–40°C) .

- Validation : Meet ICH guidelines for LOD (0.05%) and LOQ (0.15%) using spike-recovery studies .

属性

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGQVCRQXSYPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。